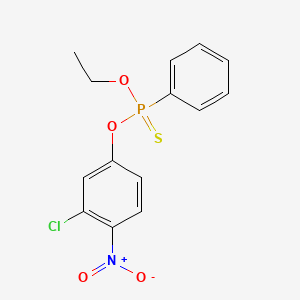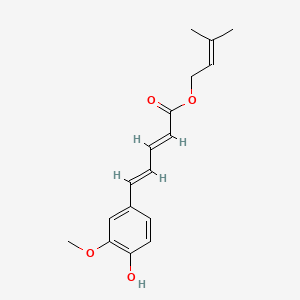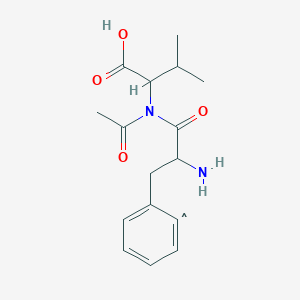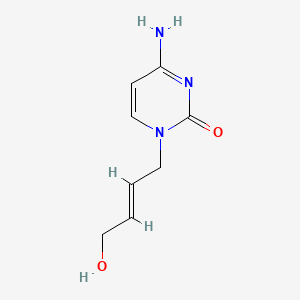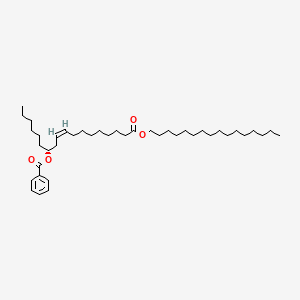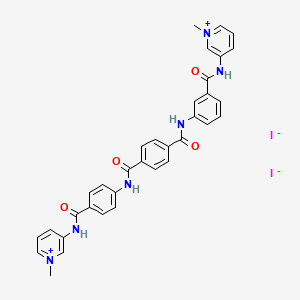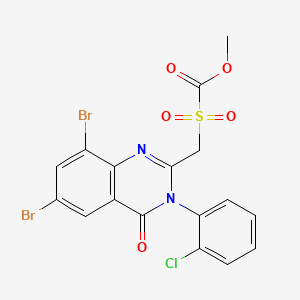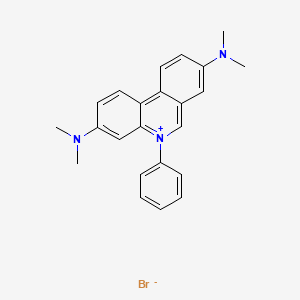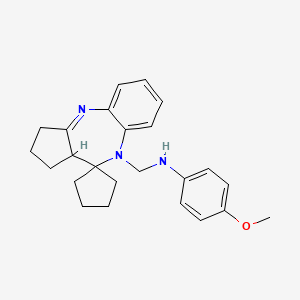
3'-Hydroxy-N-(2-(methylphenethylamino)propyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2706354, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation. It is commonly used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,2R,3S,5R)-(-)-2,3-pinanediol is mainly achieved through chemical synthesis. A common method involves the reaction of pinanone with hydrogen cyanide, followed by reduction to give (1R,2R,3S,5R)-(-)-2,3-pinanediol . The reaction conditions typically include the use of solvents such as chloroform, methanol, and toluene, and the process is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, and involves the use of advanced equipment and technology to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of (1R,2R,3S,5R)-(-)-2,3-pinanediol. These products have various applications in different fields, including pharmaceuticals and chemical synthesis.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with various molecular targets and pathways. The compound can act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses, making it useful in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2R,3S,5R)-(-)-2,3-pinanediol include:
- (1R,2R,3S,5R)-2,3-Pinanediol
- (-)-2-Hydroxyisopinocampheol
- (1R,2R,3S,5R)-(-)-Pinanediol
Uniqueness
What sets (1R,2R,3S,5R)-(-)-2,3-pinanediol apart from similar compounds is its specific stereochemistry and chiral centers, which confer unique properties and reactivity. This makes it particularly valuable in applications requiring high stereochemical purity and specific interactions with biological targets.
Properties
CAS No. |
94999-35-6 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-N-[2-[methyl(2-phenylethyl)amino]propyl]propanamide |
InChI |
InChI=1S/C21H28N2O2/c1-4-21(25)23(19-11-8-12-20(24)15-19)16-17(2)22(3)14-13-18-9-6-5-7-10-18/h5-12,15,17,24H,4,13-14,16H2,1-3H3 |
InChI Key |
DLDVRYFTAIAMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


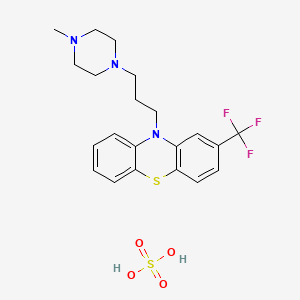
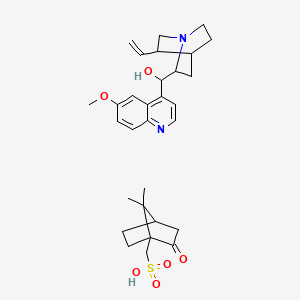
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
